molecular formula C10H15Cl2NO B1416823 3-Chloro-4-isobutoxyaniline hydrochloride CAS No. 1170938-91-6

3-Chloro-4-isobutoxyaniline hydrochloride

Cat. No. B1416823
M. Wt: 236.13 g/mol
InChI Key: RLVAVQDABPTUAD-UHFFFAOYSA-N
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Description

This would include the compound’s chemical formula, molecular weight, and structural formula. The compound’s appearance and state (solid, liquid, gas) at room temperature might also be described.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Catalysis and Synthesis

3-Chloro-4-isobutoxyaniline hydrochloride may have applications in catalysis and synthesis. For instance, a study on boric acid-catalyzed reactions for the efficient synthesis of 4H-isoxazol-5-ones in aqueous medium demonstrates the potential use of related compounds in facilitating chemical reactions (Kiyani & Ghorbani, 2015).

Mass Spectrometry Analysis

The use of 3-Chloro-4-isobutoxyaniline hydrochloride in mass spectrometry for analytical purposes is another possible application. Research involving the study of reactions of hydroxybutyric acid using selected ion flow tube mass spectrometry (SIFT-MS) suggests the relevance of similar compounds in this field (Wang, Španěl, & Smith, 2008).

Environmental Studies

The compound may also be relevant in environmental studies, particularly in understanding soil metabolism. A study on the metabolism of 3-chloro-4-methoxyaniline in soil provides insights into how similar compounds might behave in environmental contexts (Briggs & Ogilvie, 1971).

Biodegradable Conductive Composites

In the field of materials science, 3-Chloro-4-isobutoxyaniline hydrochloride might be useful in the development of biodegradable conductive composites. A study on poly(3-hydroxybutyrate) composites with polyaniline nanofibers indicates the potential of related compounds in creating new materials with unique properties (Araújo et al., 2011).

Antibacterial and DNA Polymerase Inhibition

Potential applications in antibacterial activity and inhibition of bacterial DNA polymerase have been observed. Research involving 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are structurally related, showed promising results in inhibiting bacterial growth and DNA polymerase IIIC (Zhi et al., 2005).

Hydroxylation Studies

The study of hydroxylation reactions in organic chemistry may also involve 3-Chloro-4-isobutoxyaniline hydrochloride. Research on the hydroxylation of alkyl and halogen-substituted anilines provides insights into the potential applications of related compounds in this area (Daly et al., 1968).

Photodegradation Research

In the study of photodegradation, related compounds have been investigated, which may imply potential applications for 3-Chloro-4-isobutoxyaniline hydrochloride. For instance, research on the photodecomposition of chlorobenzoic acids could provide a model for how similar compounds might react under UV irradiation (Crosby & Leitis, 1969).

Safety And Hazards

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Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less common or newly synthesized compound, some of this information may not be available. In such cases, researchers often have to conduct their own experiments to determine these properties.


properties

IUPAC Name

3-chloro-4-(2-methylpropoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-7(2)6-13-10-4-3-8(12)5-9(10)11;/h3-5,7H,6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVAVQDABPTUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-isobutoxyaniline hydrochloride

CAS RN

1170938-91-6
Record name 3-chloro-4-(2-methylpropoxy)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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